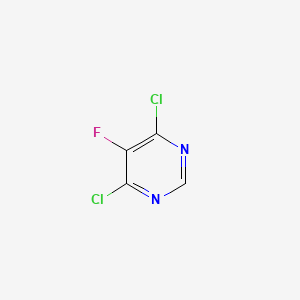

4,6-Dichloro-5-fluoropyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dichloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMIGAHDDPJOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461170 | |

| Record name | 4,6-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213265-83-9 | |

| Record name | 4,6-Dichloro-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213265-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 4,6-dichloro-5-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two reactive chlorine atoms and a fluorine atom on the pyrimidine ring, makes it a versatile building block for introducing the fluoropyrimidine scaffold into larger, more complex structures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and herbicides.

Chemical Properties

This compound is a solid at room temperature, though some sources describe it as a liquid, suggesting it may have a low melting point. It is slightly soluble in water.[1]

Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₄HCl₂FN₂ | [1] |

| Molecular Weight | 166.97 g/mol | [1] |

| CAS Number | 213265-83-9 | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 50-60 °C at 14 mmHg | [1] |

| Density | 1.605 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 91 °C (196 °F) | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectral Data

-

¹H NMR: A single peak is expected for the proton at the C2 position of the pyrimidine ring. One source reports a chemical shift (δ) of 8.8 ppm (s, 1H) in DMSO-d₆.

-

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The carbons attached to the electronegative chlorine and fluorine atoms (C4, C5, and C6) would appear at a lower field (higher ppm) compared to the C2 carbon.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-Cl, C-F, and C=N stretching vibrations within the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of chlorine and fluorine atoms or cleavage of the pyrimidine ring.

Synthesis and Reactivity

This compound is typically synthesized from 5-fluorouracil (B62378) or its derivatives. The key transformation involves the replacement of the hydroxyl groups at the 4 and 6 positions with chlorine atoms.

General Synthesis Pathway

A common synthetic route involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]

Detailed Experimental Protocol: Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine

Materials:

-

5-Fluoro-4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (as a catalyst)

-

Toluene (as a solvent)

-

Dichloromethane

-

Water

-

Hydrochloric acid

-

Sodium bicarbonate solution

Procedure:

-

To a reaction flask, add 5-fluoro-4,6-dihydroxypyrimidine and toluene.

-

Slowly add phosphorus oxychloride to the mixture.

-

Carefully add N,N-dimethylaniline to the slurry. The reaction is exothermic.

-

Heat the reaction mixture to reflux and stir for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a mixture of ice and water to quench the reaction.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold hydrochloric acid and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity

The chlorine atoms at the 4 and 6 positions of this compound are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at these positions, making it a valuable precursor for the synthesis of a wide range of substituted pyrimidines.

Applications in Drug Development and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of high-value chemical products.

Synthesis of Kinase Inhibitors

Substituted pyrimidines are a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. This compound can be used as a starting material to synthesize various kinase inhibitors by sequential nucleophilic substitution of the two chlorine atoms. For example, it is a precursor in the synthesis of certain Aurora kinase inhibitors.

Synthesis of Herbicides

This compound is an important intermediate in the synthesis of the herbicide florasulam (B129761).[3][4] Florasulam is a triazolopyrimidine sulfonanilide herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

The synthesis of florasulam involves a multi-step process where this compound is converted to a triazolopyrimidine core, which is then further functionalized to yield the final herbicide.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator if inhalation is possible.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.

-

Keep away from incompatible materials such as oxidizing agents.

-

Avoid breathing vapors and contact with skin and eyes.

-

Wash thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its reactivity allows for the efficient synthesis of a diverse range of substituted pyrimidine derivatives. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. US6255486B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. KR100676222B1 - Method for preparing this compound - Google Patents [patents.google.com]

4,6-dichloro-5-fluoropyrimidine CAS number 213265-83-9

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine (CAS: 213265-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic organic compound.[1] Identified by the CAS number 213265-83-9, this compound features a pyrimidine (B1678525) ring structure substituted with two chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.[1] Its unique arrangement of functional groups provides reactive sites that are highly valuable for further chemical transformations, establishing it as a critical intermediate and versatile building block in organic synthesis.[1][2]

Primarily, this compound serves as a key precursor in the development of pharmaceuticals and agrochemicals.[2][3][4] The presence and position of its halogen substituents significantly influence its reactivity, making it an important component in the synthesis of more complex, biologically active molecules, such as kinase inhibitors.[1][2] This guide provides a comprehensive overview of its properties, synthesis, safety, and handling protocols.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The compound is typically a colorless oil or a white to off-white solid.[1][3] It is slightly soluble in water but shows good solubility in common organic solvents.[1][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₂FN₂ | [4][6][7] |

| Molecular Weight | 166.97 g/mol | [6][7] |

| Appearance | Amber/colorless oil or solid | [1][3][5] |

| Boiling Point | 35°C @ 1 torr; 50-60°C @ 14 mmHg | [3][4][5] |

| Density | 1.605 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Flash Point | 91°C (196°F) | [4][5] |

| pKa | -5.42 ± 0.26 (Predicted) | [5] |

| Storage Temperature | 2-8°C, Inert atmosphere | [5] |

| Water Solubility | Slightly soluble | [3][4][5] |

| IUPAC Name | This compound | [7] |

| InChI Key | DGMIGAHDDPJOPN-UHFFFAOYSA-N | [4][7] |

| SMILES | C1=NC(=C(C(=N1)Cl)F)Cl | [6] |

Spectroscopic Data

Spectroscopic data for this compound is available for structure confirmation and analysis.

-

¹H NMR (400 MHz, DMSO-d6): δ 8.8 (s, 1H).[3]

-

Other spectroscopic data such as ¹³C NMR, IR, and MS are also available from various chemical suppliers.[9][10]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from diethyl fluoroacetate (B1212596) or a similar precursor.[11][12][13]

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

This step involves the cyclization of a fluorinated starting material with formamidine (B1211174) acetate (B1210297) in the presence of a strong base.[11]

Experimental Protocol:

-

Add sodium methoxide (B1231860) (2.0 mol) and methanol (B129727) (1200 mL) to a 2000 mL reaction flask.[11]

-

Add formamidine acetate (2.0 mol) to the mixture and heat to reflux.[11]

-

Add diethyl fluoroacetate (1.0 mol) dropwise over approximately 1 hour.[11]

-

Maintain the reaction at reflux for 8 hours.[11]

-

After the reaction is complete, distill off the methanol under reduced pressure.[11]

-

Dissolve the residue in 1000 mL of water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.[11]

-

Filter the solid and dry it in a vacuum at 80°C to yield 4,6-dihydroxy-5-fluoropyrimidine.[11]

Step 2: Chlorination to this compound

The intermediate dihydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃).[3][13]

Experimental Protocol:

-

To a slurry of 5-fluoropyrimidine-4,6-diol (B35119) (2.125 mol) in a 2 L three-necked round-bottomed flask, slowly add phosphorus oxychloride (6.376 mol) at room temperature.[3]

-

Slowly add N,N-dimethylaniline (0.638 mol) to the slurry via an addition funnel. The reaction is exothermic.[3]

-

Heat the reaction mixture to 110°C and stir for 6 hours.[3]

-

After cooling, the excess phosphorus oxychloride can be distilled off.[13]

-

The reaction mixture is carefully poured onto crushed ice.[3]

-

The aqueous layer is extracted with dichloromethane (B109758) (2 x 2 L).[3]

-

The combined organic layers are washed sequentially with cold 6 N hydrochloric acid and saturated sodium bicarbonate solution.[3]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as an oil.[3]

-

Further purification can be achieved by vacuum distillation.[3]

Applications in Research and Development

This compound is a valuable intermediate for pharmaceuticals.[3][4] The two chlorine atoms on the pyrimidine ring are effective leaving groups, making them susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, which is a cornerstone of combinatorial chemistry and drug discovery.

While specific drug pathways involving this exact molecule are proprietary, its structural motif is common in the development of:

-

Kinase Inhibitors: Fluorinated pyrimidines are core structures in many small molecule kinase inhibitors used in targeted cancer therapies.[2]

-

Antiviral Agents: It can serve as a building block for nucleoside analogs used in antiviral treatments.[2]

-

Agrochemicals: The compound also finds use in the development of novel pesticides and herbicides.[2][13]

Safety and Handling

This compound is a hazardous chemical that causes severe skin burns and eye damage.[7][14] It is also harmful if swallowed, in contact with skin, or inhaled.[7][14] Strict adherence to safety protocols is mandatory.

Hazard Identification and Precautionary Statements

| GHS Classification | Hazard Statement (H-Code) | Precautionary Statement (P-Code) | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [7][14] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280 | [7][14] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405 | [7][14] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271 | [7][14] |

| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338 | [7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[14][15]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[16]

-

General Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14] Launder contaminated clothing before reuse.[14]

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14][15] If not breathing, give artificial respiration.[15] Call a physician or poison control center immediately.[14][15]

-

Skin Contact: Immediately take off all contaminated clothing.[14][15] Rinse skin with plenty of water or shower for at least 15 minutes.[14][15] Call a physician immediately.[15]

-

Eye Contact: Rinse cautiously with water for several minutes.[14][15] Remove contact lenses, if present and easy to do.[15] Continue rinsing for at least 15 minutes.[14][15] Immediately call a physician or ophthalmologist.[15]

-

Ingestion: Rinse mouth.[14][15] DO NOT induce vomiting.[14][15] Call a physician or poison control center immediately.[15]

Storage and Disposal

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[15] Keep the container tightly closed and store in a corrosives area.[15] Keep away from heat, sparks, and open flames.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15] Do not empty into drains.[16]

References

- 1. CAS 213265-83-9: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 213265-83-9 [chemicalbook.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, CasNo.213265-83-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. This compound | 213265-83-9 | FD11921 [biosynth.com]

- 7. This compound | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. 213265-83-9|this compound|BLD Pharm [bldpharm.com]

- 10. This compound(213265-83-9) 1H NMR [m.chemicalbook.com]

- 11. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. KR100676222B1 - Method for preparing this compound - Google Patents [patents.google.com]

- 13. US6255486B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

4,6-dichloro-5-fluoropyrimidine structure and synthesis

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its pyrimidine (B1678525) core, substituted with two chlorine atoms and a fluorine atom, provides a reactive scaffold for developing more complex, biologically active molecules.[2] This technical guide provides a comprehensive overview of its structure, synthesis, and key experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The structure of this compound is defined by a pyrimidine ring with chlorine atoms at positions 4 and 6, and a fluorine atom at position 5.

-

Chemical Formula: C₄HCl₂FN₂[4]

-

Appearance: Typically a white to off-white solid or an amber-colored oil.[1][2][6]

-

Solubility: Slightly soluble in water, with moderate solubility in polar organic solvents.[2][6][7]

-

SMILES: C1=NC(=C(C(=N1)Cl)F)Cl[5]

-

InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N[2]

Synthesis Methodologies

The synthesis of this compound predominantly involves the chlorination of a dihydroxy precursor, 5-fluoro-4,6-dihydroxypyrimidine (also known as 5-fluoropyrimidine-4,6-diol). This precursor can be synthesized from various starting materials.

Method 1: Chlorination of 5-Fluoro-4,6-dihydroxypyrimidine

This is a direct and common method for producing the title compound. The dihydroxy pyrimidine is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[1][8]

Method 2: Two-Step Synthesis from Diethyl Fluoroacetate (B1212596)

A comprehensive synthesis starting from more basic precursors involves two main stages:

-

Formation of the Dihydroxy Intermediate: Diethyl fluoroacetate is reacted with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium methoxide (B1231860) to form 4,6-dihydroxy-5-fluoropyrimidine.[9]

-

Chlorination: The resulting dihydroxy intermediate is then chlorinated using phosphorus oxychloride to yield this compound.[9]

Method 3: Two-Step Synthesis from Fluoromalonic Acid Diester

An alternative route to the dihydroxy intermediate involves reacting a fluoromalonic acid diester (e.g., diethyl fluoromalonate) with formamide (B127407) in the presence of an alkali metal alkoxide.[8][10] The subsequent chlorination step can be performed with phosphorus oxychloride, sometimes in combination with chlorine gas and phosphorus trichloride (B1173362) to recycle the POCl₃.[8][10]

Experimental Protocols

Protocol 1: Synthesis from 5-Fluoropyrimidine-4,6-diol[1]

-

Reaction Setup: To a 2 L three-necked round-bottomed flask, add 5-fluoropyrimidine-4,6-diol (B35119) (276.459 g, 2.125 mol).

-

Reagent Addition: Slowly add phosphoryl chloride (0.593 L, 6.376 mol) to form a slurry at room temperature. Subsequently, slowly add N,N-dimethylaniline (81 mL, 0.638 mol) through an addition funnel. The reaction is exothermic.

-

Reaction: Heat the reaction mixture and stir at 110°C for 6 hours.

-

Work-up: After cooling to room temperature, slowly pour the mixture into a 2 L mixture of brine and ice with stirring.

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (2 x 2 L).

-

Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).

-

Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to afford crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation (boiling point of 35°C at 1 torr) to yield a colorless oil.[1]

Protocol 2: Two-Step Synthesis from Diethyl Fluoroacetate[9]

Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

-

Reaction Setup: Add sodium methoxide (108 g, 2.0 mol) and methanol (B129727) (1200 mL) to a 2000 mL reaction flask. Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

-

Reagent Addition: Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.

-

Reaction: Continue the reflux for the specified reaction time.

-

Isolation: After the reaction is complete, distill off the methanol under reduced pressure. Add 1000 mL of water to the residue.

-

Precipitation: Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.

-

Drying: Dry the solid in vacuo at 80°C to obtain 4,6-dihydroxy-5-fluoropyrimidine.

Step B: Synthesis of this compound

-

Reaction Setup: To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g, 1.5 mol), toluene (B28343) (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).

-

Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline, 38.0 mL, 0.3 mol).

-

Reaction: Maintain the reaction under reflux for 8 hours.

-

Work-up and Isolation: Follow a standard aqueous work-up and extraction procedure similar to Protocol 1 to isolate the final product.

Data Presentation

Table 1: Reagents and Conditions for Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine

| Reagent | Molar Eq. | Amount |

|---|---|---|

| 5-Fluoropyrimidine-4,6-diol | 1.0 | 276.459 g (2.125 mol) |

| Phosphoryl chloride (POCl₃) | 3.0 | 0.593 L (6.376 mol) |

| N,N-dimethylaniline | 0.3 | 81 mL (0.638 mol) |

| Reaction Conditions | ||

| Temperature | 110°C | |

| Time | 6 hours | |

| Yield | ||

| Crude | 98% | |

| After Distillation | 79% |

Data sourced from ChemicalBook.[1]

Table 2: Reagents and Yields for Two-Step Synthesis from Diethyl Fluoroacetate

| Step | Reagent | Molar Eq. | Amount | Yield | Purity |

|---|---|---|---|---|---|

| A | Diethyl fluoroacetate | 1.0 | 178 g (1.0 mol) | 89.2% | 96.8% (HPLC) |

| Sodium methoxide | 2.0 | 108 g (2.0 mol) | |||

| Formamidine acetate | 2.0 | 208 g (2.0 mol) | |||

| B | 4,6-Dihydroxy-5-fluoropyrimidine | 1.0 | 195 g (1.5 mol) | 80.1%* | >98% |

| Phosphorus oxychloride | 2.0 | 275 mL (3.0 mol) | |||

| N,N-dimethylaniline | 0.2 | 38.0 mL (0.3 mol) |

Yield reported for a similar reaction using trichloroethylene (B50587) as the solvent. Data sourced from Eureka | Patsnap.[9]

Synthesis Workflow Diagram

Caption: Two-step synthesis pathway for this compound.

References

- 1. This compound | 213265-83-9 [chemicalbook.com]

- 2. CAS 213265-83-9: this compound [cymitquimica.com]

- 3. US20060014952A1 - Method for producing this compound - Google Patents [patents.google.com]

- 4. This compound | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 213265-83-9 | FD11921 [biosynth.com]

- 6. This compound, CasNo.213265-83-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. US6255486B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 9. Synthesis method of this compound compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. KR100676222B1 - Method for preparing this compound - Google Patents [patents.google.com]

physical and chemical properties of 4,6-dichloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a fluorine atom on the pyrimidine ring, make it a versatile intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with detailed experimental protocols for its synthesis and purification. Furthermore, this document explores its chemical reactivity, safety considerations, and its emerging role in the development of targeted therapeutics, particularly as an intermediate for kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature, exhibiting moderate solubility in polar organic solvents and slight solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 213265-83-9 | [1] |

| Molecular Formula | C₄HCl₂FN₂ | [1] |

| Molecular Weight | 166.97 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not explicitly stated, but noted to be a solid at room temperature. A related isomer, 2,4-dichloro-5-fluoropyrimidine, has a melting point of 37-41 °C. | [3][4] |

| Boiling Point | 50-60 °C at 14 mmHg | [3] |

| Density | 1.605 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (B129727) (Slightly). | [3][5] |

| InChI Key | DGMIGAHDDPJOPN-UHFFFAOYSA-N | [2] |

| SMILES | C1=NC(=C(C(=N1)Cl)F)Cl | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a singlet at approximately 8.8 ppm (in DMSO-d₆), corresponding to the single proton on the pyrimidine ring.[5]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of pyrimidine derivatives shows characteristic bands for C-N and C=N stretching, as well as ring vibrations.[8][9] For this compound, one would expect to observe additional strong absorptions corresponding to the C-Cl and C-F stretching vibrations.

Mass Spectrometry

Electron impact mass spectrometry of halogenated pyrimidines typically shows a prominent molecular ion peak.[10] The fragmentation pattern of this compound would likely involve the loss of chlorine and fluorine radicals, as well as cleavage of the pyrimidine ring.[11][12][13]

Chemical Reactivity and Synthesis

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents makes the carbon atoms at positions 4 and 6 highly susceptible to attack by nucleophiles.[14][15]

-

Reactivity with Amines: Reactions with primary and secondary amines proceed readily, often at room temperature or with gentle heating, to displace the chlorine atoms.[16] This reactivity is fundamental to its use in constructing libraries of substituted pyrimidine derivatives for drug discovery. The presence of the fluorine atom at the 5-position can influence the regioselectivity of these substitution reactions.

-

Stability: The compound is relatively stable under standard conditions but should be stored in a cool, dry place under an inert atmosphere.[3]

-

Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon oxides.[4]

Synthesis

This compound is typically synthesized from 5-fluoroorotic acid or related pyrimidine precursors. A common synthetic route involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.

This protocol describes a two-step synthesis starting from diethyl fluoromalonate and formamidine (B1211174) acetate (B1210297).

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

-

To a 2 L reaction flask, add sodium methoxide (B1231860) (108 g, 2.0 mol) and methanol (1200 mL).

-

Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

-

Slowly add diethyl fluoroacetate (B1212596) (178 g, 1.0 mol) dropwise over approximately 1 hour.

-

Maintain the reaction at reflux for 8 hours.

-

After completion, remove methanol by distillation under reduced pressure.

-

To the residue, add 1000 mL of water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.

-

Filter the solid, wash with water, and dry under vacuum at 80 °C to yield 4,6-dihydroxy-5-fluoropyrimidine.

Step 2: Synthesis of this compound

-

Suspend 4,6-dihydroxy-5-fluoropyrimidine (e.g., 51.8 g, 0.375 mol) in phosphorus oxychloride (POCl₃, e.g., 287.4 g, 1.875 mol).

-

Heat the mixture to reflux and stir for 4 hours.

-

Cool the reaction mixture and carefully pour it into a mixture of ice and brine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with cold 6 N hydrochloric acid and then with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation.

-

Collect the fraction with a boiling point of 35 °C at 1 torr.

Alternatively, recrystallization from a suitable solvent system can be employed for purification.[17][18][19]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[20][21] The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the reactive chlorine atoms on this intermediate allow for the facile introduction of various substituents to modulate potency and selectivity.

Role as a Precursor to Kinase Inhibitors

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site. The 4- and 6-positions of the pyrimidine ring are often substituted with amine-containing groups that can form crucial hydrogen bonds with the kinase backbone. This compound provides a direct route to synthesize libraries of such compounds for screening against various kinase targets. While specific drug names synthesized directly from this intermediate are not prevalent in the provided search results, its isomer, 2,4-dichloro-5-fluoropyrimidine, is a known precursor for potential kinase inhibitors targeting Protein Kinase Cθ and Aurora kinases.[21]

Potential Interaction with Dihydropyrimidine (B8664642) Dehydrogenase (DPD)

Fluoropyrimidines are a class of antimetabolite drugs used in chemotherapy. Their mechanism of action often involves the inhibition of thymidylate synthase.[22] A key enzyme in the catabolism of fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD).[23][24][25] The structure of this compound suggests it could potentially interact with DPD or other enzymes in the pyrimidine metabolic pathway. Inhibitors of DPD are of clinical interest as they can enhance the efficacy and reduce the toxicity of fluoropyrimidine-based chemotherapies.[26]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Logical Relationship in SNAr Reactions

The following diagram depicts the logical relationship of a typical nucleophilic aromatic substitution reaction involving this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from heat, sparks, and open flames.[3]

-

In case of exposure:

-

Skin contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. Seek immediate medical attention.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its well-defined reactivity, particularly towards nucleophiles, allows for the systematic construction of substituted pyrimidine libraries. A thorough understanding of its physical, chemical, and safety properties is essential for its effective and safe utilization in research and development. As the demand for novel targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is expected to increase.

References

- 1. This compound | 213265-83-9 | FD11921 [biosynth.com]

- 2. This compound | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. minstar.lookchem.com [minstar.lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 213265-83-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. ias.ac.in [ias.ac.in]

- 9. asianpubs.org [asianpubs.org]

- 10. article.sapub.org [article.sapub.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a] [1, 5]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. researchgate.net [researchgate.net]

- 20. This compound, 98% | Fisher Scientific [fishersci.ca]

- 21. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 22. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancernetwork.com [cancernetwork.com]

- 24. What are DPD inhibitors and how do they work? [synapse.patsnap.com]

- 25. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enhancement of the antitumour activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity (DPD) using 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-dichloro-5-fluoropyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,6-dichloro-5-fluoropyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The document details its chemical properties, experimental protocols for its synthesis, and its significance in organic synthesis.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound with a pyrimidine (B1678525) ring structure substituted with two chlorine atoms and one fluorine atom.[2] This arrangement of halogens significantly influences its reactivity, making it a versatile building block in the development of biologically active molecules.[2]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₄HCl₂FN₂ | PubChem[3] |

| Molecular Weight | 166.97 g/mol | PubChem[3] |

| CAS Number | 213265-83-9 | Sigma-Aldrich |

| Appearance | White to off-white solid or colorless oil | CymitQuimica, ChemicalBook[1][2] |

| Boiling Point | 35°C at 1 torr | ChemicalBook[1] |

| Solubility | Slightly soluble in water | Fisher Scientific |

Synthesis of this compound

The synthesis of this compound is a critical process for its application in further chemical manufacturing. A common and effective method involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis from 5-fluoro-4,6-dihydroxypyrimidine[1]

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

5-fluoro-4,6-dihydroxypyrimidine (5-fluoropyrimidine-4,6-diol)

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (B109758) (CH₂Cl₂)

-

6 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Brine

-

Ice

Procedure:

-

Reaction Setup: In a 2 L three-necked round-bottomed flask, slowly add phosphoryl chloride (0.593 L, 6.376 mol) to 5-fluoropyrimidine-4,6-diol (B35119) (276.459 g, 2.125 mol) at room temperature to form a slurry.

-

Catalyst Addition: Slowly add N,N-dimethylaniline (81 mL, 0.638 mol) to the slurry through an addition funnel. Note that this reaction is exothermic.

-

Heating: Heat the reaction mixture to 110°C and continue stirring for 6 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a 2 L mixture of brine and ice while stirring.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).

-

Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid (2 x 1 L) and saturated sodium bicarbonate solution (1 L).

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure without heating to yield this compound as an amber-colored oil.

-

Purification (Optional): For higher purity, the crude product can be subjected to vacuum distillation. Collect the fraction with a boiling point of 35°C at a pressure of 1 torr. This will yield a colorless oily substance.

Logical Workflow of Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Caption: Synthetic workflow for this compound.

References

Solubility of 4,6-dichloro-5-fluoropyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-dichloro-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents.

Introduction

Qualitative Solubility Profile

Based on supplier information and safety data sheets, the qualitative solubility of this compound can be summarized as follows:

The presence of two chlorine atoms and a fluorine atom on the pyrimidine (B1678525) ring influences its polarity and potential for intermolecular interactions, suggesting that its solubility will vary significantly across different classes of organic solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not published in peer-reviewed literature or publicly accessible databases. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| e.g., Methanol | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., Ethanol | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., Isopropanol | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., Ethyl Acetate | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., Acetone | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., Dichloromethane | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., Toluene | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | User-determined | User-determined | User-determined |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | User-determined | User-determined | User-determined |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5][6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a syringe. To avoid temperature changes that could affect solubility, the filtration step should be performed at the equilibrium temperature if possible.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents like DMF or DMSO, a vacuum oven at a suitable temperature may be necessary to facilitate evaporation without decomposing the solute.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, place the evaporation dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The difference between the final mass of the dish with the dried solute and the initial mass of the empty dish gives the mass of the dissolved this compound.

-

Calculations

-

Solubility ( g/100 mL):

-

Solubility = (Mass of solute / Volume of solution withdrawn) * 100

-

-

Molar Solubility (mol/L):

-

Molar Solubility = (Mass of solute / Molecular weight of solute) / Volume of solution withdrawn (in L)

-

Molecular Weight of this compound: 166.97 g/mol [7]

-

-

Mole Fraction:

-

Mass of solvent = Mass of solution - Mass of solute

-

Moles of solute = Mass of solute / Molecular weight of solute

-

Moles of solvent = Mass of solvent / Molecular weight of solvent

-

Mole Fraction of solute = Moles of solute / (Moles of solute + Moles of solvent)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with a detailed and reliable experimental protocol to determine this essential physicochemical property. The provided methodology and data presentation templates will enable scientists in drug development and chemical research to generate the necessary data for their specific applications, leading to more robust and optimized synthetic and formulation processes.

References

- 1. CAS 213265-83-9: this compound [cymitquimica.com]

- 2. This compound | 213265-83-9 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. scribd.com [scribd.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. This compound | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,6-dichloro-5-fluoropyrimidine safety data sheet and handling

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine: Safety, Handling, and Experimental Applications

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for reagents is paramount. This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrimidine (B1678525) ring structure. It is typically a white to off-white solid or a colorless to amber colored oil that may solidify at low temperatures. It is slightly soluble in water but soluble in many polar organic solvents.

| Property | Value | Source |

| CAS Number | 213265-83-9 | |

| Molecular Formula | C4HCl2FN2 | |

| Molecular Weight | 166.97 g/mol | |

| Boiling Point | 50-60°C at 14 mmHg | |

| Density | 1.605 ± 0.06 g/cm3 (Predicted) | |

| Flash Point | 91°C (196°F) | |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |

Precautionary Statements Summary:

-

Prevention: Do not breathe mist, vapors, or spray. Wash exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or outdoors. Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, open flames, and hot surfaces.

-

Response: In case of ingestion, rinse the mouth but do not induce vomiting; seek immediate medical attention. For skin or hair contact, immediately remove all contaminated clothing and rinse the skin with large amounts of water. If inhaled, move the person to fresh air and keep them comfortable for breathing. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and continue rinsing.

-

Storage: Store in a locked, cool, dry, and well-ventilated place in the original, tightly sealed container. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to ensure safety.

Caption: General workflow for safely handling hazardous chemicals.

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and immediately after handling the product. Launder contaminated clothing before reuse.

Experimental Protocols

This compound is a valuable intermediate for pharmaceuticals and pesticides. Below is a generalized experimental protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common application for this compound.

Caption: A typical workflow for a nucleophilic aromatic substitution reaction.

Example Protocol: Synthesis of a Monosubstituted Pyrimidine Derivative

This protocol is a general representation and should be adapted based on the specific nucleophile and desired product.

Materials:

-

This compound

-

Nucleophile (e.g., an amine or thiol)

-

Anhydrous solvent (e.g., Toluene, THF, DMF)

-

Base (e.g., Sodium Carbonate, DIPEA)

-

Palladium catalyst (if performing a cross-coupling reaction, e.g., Pd(PPh₃)₄)

-

Reagents for workup and purification (e.g., water, dichloromethane (B109758), sodium sulfate, silica (B1680970) gel)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Inert Atmosphere: Purge the flask with an inert gas like argon or nitrogen for 15-20 minutes.

-

Addition of Reagents: Add the nucleophile (1-1.2 equivalents) and the base (2-3 equivalents) to the reaction mixture. If it is a cross-coupling reaction, the catalyst would be added at this stage.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically 2-24 hours).

-

Monitoring: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

This technical guide provides essential information for the safe handling and use of this compound in a research setting. Always refer to the specific Safety Data Sheet provided by the supplier before use and adhere to all institutional safety protocols.

Spectroscopic Data of 4,6-dichloro-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,6-dichloro-5-fluoropyrimidine. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, identification, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Solvent |

| 8.8 ppm[1] | Singlet (s) | DMSO-d6 |

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the public domain at the time of this guide's compilation.

¹⁹F NMR Data

No experimental ¹⁹F NMR data for this compound was found in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~1600 - 1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1300 - 1000 | C-F stretching |

| ~800 - 600 | C-Cl stretching |

Mass Spectrometry (MS)

The key mass spectrometry data for this compound is derived from its molecular formula, C₄HCl₂FN₂.

| Parameter | Value |

| Molecular Weight | 166.97 g/mol [2] |

| Exact Mass | 165.9500816 Da[2] |

A detailed experimental mass spectrum with fragmentation patterns for this compound is not publicly available. The molecular ion peak [M]⁺ would be expected at m/z 166, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺).

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if required.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-10 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals to determine the relative ratios of the nuclei.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Parameters (General):

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as necessary for the specific ionization technique and instrument sensitivity.

-

-

Instrumentation and Ionization (Example: Electron Ionization - EI):

-

Mass Spectrometer: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction.

-

Ionization Energy (EI): Typically 70 eV.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern, particularly for the presence of chlorine atoms.

-

Identify and propose structures for the major fragment ions.

-

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a small molecule like this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine for Researchers and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of 4,6-dichloro-5-fluoropyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, synthesis protocols, analytical methods for quality control, and its reactivity profile. This document aims to serve as a practical resource for the procurement and application of this versatile chemical compound.

Introduction

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a crucial building block in organic synthesis. Its unique electronic properties, arising from the presence of two chlorine atoms and a fluorine atom on the pyrimidine ring, make it a versatile substrate for nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of a variety of biologically active molecules, including antiviral agents and herbicides. This guide will delve into the technical aspects of this compound, providing valuable information for its practical application in a laboratory and industrial setting.

Commercial Availability

A range of chemical suppliers offer this compound, with varying purity levels and quantities to suit different research and development needs. The table below summarizes the offerings from several prominent commercial suppliers.

| Supplier | Purity | Quantities Offered | Additional Information |

| Sigma-Aldrich | ≥95% | 1 g, 5 g, 10 g | Research quantities readily available.[1] |

| Thermo Scientific | 98% | 5 g | Part of the Alfa Aesar portfolio; useful intermediate for pharmaceuticals.[2] |

| Biosynth | High Purity | Inquire for details | Reference standards for pharmaceutical testing.[3] |

| Oakwood Chemical | 95+% | 1 g, 5 g | Available for laboratory use.[4] |

| Caming Pharmaceutical | 98% min | Inquire for details | Enterprise standard, identified by HNMR/IR.[5] |

| BLD Pharm | Inquire for details | Inquire for details | Available for research use.[6] |

| BOC Sciences | Inquire for details | Inquire for details | Useful research chemical.[] |

| LookChem Aggregators | 98% - 99% | Milligrams to Metric Tons | Connects with various manufacturers, primarily in China.[1][8] |

| ChemicalBook Aggregators | 98% - 99% | Grams to Kilograms | Lists multiple suppliers, including manufacturers in China and India.[9][10] |

Synthesis of this compound

The industrial synthesis of this compound typically proceeds from 5-fluoro-4,6-dihydroxypyrimidine. The following is a general experimental protocol based on published synthesis routes.[3][4][11][12][13]

Synthesis of 5-fluoro-4,6-dihydroxypyrimidine

This precursor can be synthesized by reacting diethyl 2-fluoromalonate with formamidine (B1211174) acetate (B1210297) in the presence of a base like sodium methoxide.[11]

Chlorination of 5-fluoro-4,6-dihydroxypyrimidine

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a stirred slurry of 5-fluoropyrimidine-4,6-diol (B35119) in a suitable solvent (e.g., toluene (B28343) or excess phosphorus oxychloride), slowly add phosphorus oxychloride (POCl₃).[3][11]

-

Catalyst Addition: Slowly add a tertiary amine catalyst, such as N,N-dimethylaniline, to the reaction mixture. The reaction is exothermic.[3]

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours (e.g., 6 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).[3]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into a mixture of ice and brine.[3] The aqueous layer is then extracted with an organic solvent such as dichloromethane.[3]

-

Purification: The combined organic layers are washed sequentially with cold dilute acid (e.g., 6 N HCl) and a saturated sodium bicarbonate solution.[3] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to amber oil.[3]

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its use in pharmaceutical and other high-purity applications. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 1.7 µm).[14]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or phosphoric acid.[9][14]

-

Flow Rate: 0.4 - 1.0 mL/min.[14]

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for purity assessment and identification of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity determination.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the pyrimidine ring.

-

¹⁹F NMR: The fluorine NMR spectrum provides information about the fluorine environment and is particularly sensitive to the local electronic structure.[6][15][16] The chemical shift can be indicative of purity and the presence of isomers.[3]

Reactivity and Applications in Drug Development

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the basis for its utility as a synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily displace the chlorine atoms. The reaction can often be controlled to achieve mono- or di-substitution. The fluorine atom at the 5-position influences the regioselectivity of these reactions.

Caption: General pathway for nucleophilic substitution on this compound.

Application in the Synthesis of Antiviral Agents

This compound is a key starting material or intermediate in the synthesis of various antiviral compounds, particularly analogs of Favipiravir. The pyrimidine core is a common scaffold in molecules designed to inhibit viral replication.

The following diagram illustrates a plausible synthetic route to a Favipiravir analog, showcasing the role of this compound.

Caption: A potential synthetic pathway to a Favipiravir analog.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[] Users should consult the Safety Data Sheet (SDS) from their supplier for detailed safety and handling information.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its commercial availability, coupled with well-established synthetic routes and analytical methods, makes it an accessible building block for a wide range of research and development activities. A thorough understanding of its reactivity and safe handling procedures is essential for its effective utilization.

References

- 1. lookchem.com [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caming.com [caming.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. US6255486B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 13. purdue.edu [purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Applications of 4,6-Dichloro-5-Fluoropyrimidine in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4,6-dichloro-5-fluoropyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. The presence of two reactive chlorine atoms at the C4 and C6 positions, coupled with the electronic influence of the fluorine atom at C5, provides a versatile scaffold for targeted chemical modifications. This strategic arrangement allows for selective and sequential functionalization, enabling the generation of libraries of compounds for screening against various therapeutic targets. This technical guide delves into the significant applications of this compound in the development of potent and selective inhibitors of key enzymes implicated in cancer and other diseases, with a focus on Aurora kinases, Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), and Spleen Tyrosine Kinase (SYK).

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] this compound has served as a crucial starting material for the development of potent Aurora kinase inhibitors.

Synthesis of 2,4-Diamino-5-fluoropyrimidine Derivatives

A common strategy involves the sequential nucleophilic aromatic substitution of the chlorine atoms on the pyrimidine (B1678525) ring. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.

Experimental Protocol: Synthesis of 2,4-Diamino-5-fluoropyrimidine Scaffolds [4]

-

Step 1: Monosubstitution at C4. To a solution of 2,4-dichloro-5-fluoropyrimidine (B19854) in a suitable solvent (e.g., isopropanol (B130326) or butanol), an appropriate amine is added. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the HCl generated. The reaction mixture is stirred at a controlled temperature until the starting material is consumed, yielding the 2-chloro-4-amino-5-fluoropyrimidine intermediate.[4]

-

Step 2: Disubstitution at C2. The resulting intermediate is then reacted with a second amine. This step often requires more forcing conditions, such as heating at reflux, to facilitate the substitution at the less reactive C2 position.[4] The reaction can be catalyzed by the addition of 4 N hydrochloric acid in isopropanol or butanol.[4]

-

Purification. The final 2,4-diamino-5-fluoropyrimidine product is purified using standard techniques such as column chromatography or recrystallization.

Biological Activity of 2,4-Diaminopyrimidine (B92962) Derivatives as Aurora Kinase Inhibitors

Several 2,4-diaminopyrimidine derivatives have demonstrated potent inhibitory activity against Aurora kinases and significant anti-proliferative effects in cancer cell lines.

| Compound ID | Target(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Citation |

| 11c | Aurora A | - | HeLa | 0.5 - 4.0 | [3][5] |

| 12a | Aurora A | 309 | HCT-116 | 1.31 ± 0.41 | [6] |

| Aurora B | 293 | A549 | 12.05 ± 0.45 | [6] | |

| MCF-7 | 20.53 ± 6.13 | [6] | |||

| 38j | Aurora A | 7.1 | - | - | [4] |

| Aurora B | 25.7 | - | - | [4] |

Table 1: Biological activity of selected 2,4-diaminopyrimidine derivatives as Aurora kinase inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are integral to multiple stages of mitosis. Aurora A is involved in centrosome separation and maturation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis.[7][8][9]

CHD1L Inhibitors